molecular formula C9H7F3N2O3 B1519195 Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate CAS No. 1118787-87-3

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate

Cat. No.: B1519195
CAS No.: 1118787-87-3
M. Wt: 248.16 g/mol
InChI Key: JVPDMOYDBMWBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a furan ring, an amino group, a cyano group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate typically involves multiple steps, starting with the formation of the furan ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the furan ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the cyano group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Derivatives with carboxylic acid or ketone groups.

  • Reduction: Amines or amides.

  • Substitution: Compounds with different substituents replacing the trifluoromethyl group.

Scientific Research Applications

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.

Comparison with Similar Compounds

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is unique due to its combination of functional groups and structural features. Similar compounds include:

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a pyran ring instead of a furan ring.

  • Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dimethyl-3-furoate: This compound has a different arrangement of substituents on the furan ring.

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c1-2-16-8(15)5-4(3-13)7(14)17-6(5)9(10,11)12/h2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPDMOYDBMWBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118787-87-3
Record name ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 6
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.